molecular formula C28H34O7 B14446698 methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate CAS No. 78916-54-8

methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate

Cat. No.: B14446698
CAS No.: 78916-54-8
M. Wt: 482.6 g/mol
InChI Key: YOKLNUYYOBJWOA-FDYTUXNBSA-N
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Description

Methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[86003,8011,15]hexadeca-5,11-dien-9-yl]acetate is a complex organic compound with a unique structure that includes multiple stereocenters and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications and may be investigated for its pharmacological properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate is unique due to its specific stereochemistry and the presence of the furan ring, which distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical and biological properties.

Properties

CAS No.

78916-54-8

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

IUPAC Name

methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate

InChI

InChI=1S/C28H34O7/c1-14-7-8-21(30)27(4)20(12-22(31)32-6)28(5)24-15(2)18(17-9-10-33-13-17)11-19(24)35-26(28)25(23(14)27)34-16(3)29/h7-10,13-14,18-20,23,25-26H,11-12H2,1-6H3/t14-,18+,19-,20+,23+,25+,26+,27+,28+/m0/s1

InChI Key

YOKLNUYYOBJWOA-FDYTUXNBSA-N

Isomeric SMILES

C[C@H]1C=CC(=O)[C@@]2([C@H]1[C@H]([C@@H]3[C@]([C@@H]2CC(=O)OC)(C4=C([C@@H](C[C@@H]4O3)C5=COC=C5)C)C)OC(=O)C)C

Canonical SMILES

CC1C=CC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)OC(=O)C)C

Origin of Product

United States

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